N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Description
The exact mass of the compound this compound is 444.12898299 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-8-9-15(2)19-18(14)23-21(29-19)24(13-16-6-4-10-22-12-16)20(26)17-7-5-11-25(17)30(3,27)28/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXXRZUTLZFEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5142-0328 are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. .
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit bacterial growth by disrupting protein synthesis
Biochemical Pathways
The specific biochemical pathways affected by F5142-0328 are currently unknown. Benzothiazole derivatives have been associated with a wide range of biological activities and could potentially affect multiple pathways
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that these compounds generally have favorable pharmacokinetic profiles
Result of Action
The molecular and cellular effects of F5142-0328’s action are currently unknown. Given the diverse biological activities associated with benzothiazole derivatives, F5142-0328 could potentially have a wide range of effects
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide (CAS Number: 1219140-65-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core and a pyrrolidine moiety, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of 444.6 g/mol . The structural representation is as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C21H24N4O3S2 |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 1219140-65-4 |
Antimicrobial Activity
Recent studies have indicated that compounds with a benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The compound's ability to inhibit the growth of these pathogens is attributed to its interaction with specific bacterial enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through several mechanisms, including the modulation of cell cycle progression and the activation of caspases. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The benzothiazole moiety may interact with active sites on target enzymes, inhibiting their function.
- Receptor Interaction : The pyridinylmethyl group could enhance binding affinity to specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : By activating apoptotic pathways, the compound may promote cell death in cancerous cells.
Study 1: Antimicrobial Efficacy
A study published in Research on Chemical Intermediates evaluated the antimicrobial activity of various benzothiazole derivatives. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL against M. tuberculosis .
Study 2: Anticancer Properties
In another study featured in Medicinal Chemistry Communications, researchers assessed the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The findings revealed that compounds with structural similarities to the target compound induced significant cell death through apoptosis at concentrations as low as 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
